3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-6-8-19(9-7-17)15-28-23(25-26-24(28)30)20-10-12-27(13-11-20)22(29)16-31-21-5-3-4-18(2)14-21/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVGYBTYKLMATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the triazole ring and the phenyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenyl groups via nucleophilic substitution.
Coupling Reactions: Use of coupling agents to attach the triazole ring to the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups.
Reduction: Reduction reactions can modify the triazole ring or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Palladium catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Pharmaceutical research explores the compound’s potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for further drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The piperidine and triazole rings can bind to enzymes or receptors, modulating their activity. The phenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based P2Y14 Receptor Antagonists
Methyl 5-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylate (Compound 40, ):
This compound shares a triazole ring and piperidine scaffold but incorporates a trifluoroacetyl group and a biphenyl system. The trifluoroacetyl group enhances metabolic stability compared to the acetyl group in the target compound. The biphenyl moiety may improve binding affinity to the P2Y14 receptor, whereas the target compound’s 4-methylbenzyl group could prioritize selectivity for alternative targets .
Piperidine-Linked Triazolyl Anticancer Agents
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)-phenyl]prop-2-en-1-one (): This compound features a triazolyl-propenone-piperidine architecture. In contrast, the target compound’s 4,5-dihydrotriazol-5-one core lacks this conjugation, suggesting a different mechanism of action, such as enzyme inhibition via hydrogen bonding .
Pyrazoline Derivatives with Pharmacological Activity
The biphenyl and methoxyphenyl groups enhance hydrophobic interactions, analogous to the target compound’s 3-methylphenoxy and 4-methylbenzyl groups. However, the pyrazoline core’s reduced ring strain may alter pharmacokinetic profiles compared to the triazolone system .
Structural and Functional Comparison Table
Research Findings and Implications
- Metabolic Stability : The trifluoroacetyl group in Compound 40 () offers superior metabolic resistance compared to the acetyl group in the target compound, suggesting that fluorination could enhance the latter’s pharmacokinetics .
- Selectivity : The 4-methylbenzyl group in the target compound may reduce off-target interactions compared to the biphenyl system in Compound 40, which could bind promiscuously to aromatic-rich receptors .
- Synthetic Feasibility : The herbicidal triazolone () achieved a 75.7% yield via optimized fluorination, implying that similar strategies (e.g., elevated-temperature reactions) might improve the target compound’s synthesis .
Biological Activity
The compound 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazole derivative notable for its complex structure, which combines a piperidine ring and various aromatic groups. Its potential biological activities include antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is . The structure features a triazole ring, which is often associated with diverse biological activities.
| Feature | Description |
|---|---|
| Compound Name | This compound |
| Molecular Formula | |
| Key Functional Groups | Triazole, Piperidine, Phenoxy |
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties , likely due to the presence of the triazole moiety. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungal membranes. This mechanism is similar to that of established antifungal agents such as fluconazole.
Anticancer Activity
The compound's anticancer potential is supported by its structural similarity to other triazole derivatives that have shown efficacy against various cancer cell lines. The combination of the piperidine and phenyl groups may enhance its interaction with biological targets involved in cancer proliferation and survival pathways.
Case Study 1: Anticancer Screening
A study evaluating various triazole derivatives found that compounds with similar structures to our target exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of substituents on the triazole ring in modulating biological activity.
Case Study 2: Antimicrobial Efficacy
Research on related compounds demonstrated effective inhibition of bacterial growth in Gram-positive and Gram-negative strains. The presence of the phenoxyacetyl group was noted to enhance lipophilicity, potentially improving membrane permeability and increasing antimicrobial efficacy.
While specific mechanisms for this compound remain largely uncharacterized, it is hypothesized that its action may involve:
- Inhibition of key enzymes in microbial metabolism.
- Interference with cancer cell signaling pathways through receptor modulation.
Future Directions
Further research is warranted to elucidate the exact mechanisms underlying the biological activities of this compound. Potential future studies could focus on:
- Structure-activity relationship (SAR) studies to optimize efficacy.
- In vivo studies to assess therapeutic potential and safety profiles.
Q & A
Q. Basic
- Spectroscopy :
- Elemental Analysis : Validate calculated vs. observed C, H, N content (e.g., C: 62.5%, H: 6.2%, N: 14.3%) .
- HPLC : Purity >95% using a C18 column with acetonitrile/water gradients .
How can computational methods streamline reaction pathway optimization for this compound?
Q. Advanced
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for acetylation or cyclization steps .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalyst performance) to predict optimal conditions (e.g., 72% yield at 70°C in THF) .
How does structural modification of the triazolone or piperidine moieties impact biological activity?
Q. Advanced
- Piperidine Modifications :
- Electron-withdrawing groups (e.g., -CF₃) on the phenoxyacetyl moiety enhance metabolic stability but reduce solubility .
- Triazolone Adjustments :
- Substituents at the 4-position (e.g., 4-methylbenzyl) improve binding affinity to kinase targets (IC₅₀ < 1 μM in anticancer assays) .
- Case Study : Analogues with fluorinated aryl groups showed 3-fold higher activity in apoptosis induction via caspase-3 activation .
How should researchers address contradictions in reported synthetic yields or bioactivity data?
Q. Advanced
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent) affecting yield discrepancies .
- Meta-Analysis : Compare reaction conditions across studies (e.g., 40–80°C temperature ranges causing ±15% yield variation) .
- Biological Replication : Validate bioactivity in orthogonal assays (e.g., SPR binding vs. cell viability) to rule out assay-specific artifacts .
What methodologies are recommended for evaluating the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to predict binding poses with kinase domains (e.g., ATP-binding pockets) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) using immobilized target proteins .
- In Vitro Assays :
- Kinase Inhibition : ADP-Glo™ assay for IC₅₀ determination .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116 or MCF-7) .
How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Q. Advanced
- Crystallization : Co-crystallize with target proteins (e.g., kinases) to determine binding modes .
- Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) structures .
- Analysis : Software like Phenix refines electron density maps to confirm piperidine chair conformation and triazolone planarity .
What experimental design principles minimize resource use during process optimization?
Q. Advanced
- Fractional Factorial Designs : Screen 5 variables (temperature, solvent, catalyst, stoichiometry, time) in 16 experiments instead of 32 .
- Response Surface Methodology (RSM) : Optimize yield and purity simultaneously using central composite designs .
- Case Study : A 2⁴⁻¹ design reduced experiments by 50% while identifying solvent polarity as the critical yield factor (p < 0.05) .
How does catalyst choice influence regioselectivity in triazolone formation?
Q. Advanced
- Homogeneous Catalysts : CuI promotes 1,4-regioselectivity in azide-alkyne cycloadditions (e.g., piperidine-triazole linkages) .
- Heterogeneous Catalysts : Zeolite-supported Pd enhances aryl coupling efficiency (>90% conversion) but requires higher temperatures .
- Solvent Effects : Polar aprotic solvents (DMF) favor triazolone cyclization over byproduct formation .
What challenges arise during scale-up, and how can they be mitigated?
Q. Advanced
- Heat Transfer : Exothermic cyclization steps require jacketed reactors with controlled cooling (ΔT < 10°C/min) .
- Purification : Use simulated moving bed (SMB) chromatography for large-scale separation of diastereomers .
- Yield Loss : Implement continuous flow reactors to minimize intermediate degradation (pilot-scale yield: 65% vs. batch 50%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
